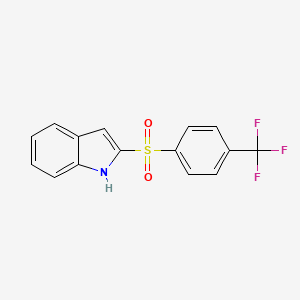

2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole

Description

Properties

Molecular Formula |

C15H10F3NO2S |

|---|---|

Molecular Weight |

325.31 g/mol |

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfonyl-1H-indole |

InChI |

InChI=1S/C15H10F3NO2S/c16-15(17,18)11-5-7-12(8-6-11)22(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |

InChI Key |

YLIUOSIZFANCMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Procedure Summary

- Indole (0.5 mmol) and 4-(trifluoromethyl)benzenesulfonyl hydrazide (1.0 mmol) are combined in aqueous iodophor (5% povidone-iodine solution) and 30% hydrogen peroxide (H2O2).

- The reaction mixture is heated to 60 °C and stirred for 10 minutes.

- After completion, the product is extracted with ethyl acetate, dried, and purified by silica gel chromatography.

Mechanism Insights

- Molecular iodine generated from iodophor activates the indole to form a 2,3-diiodoindoline intermediate.

- Concurrently, iodine activates the sulfonyl hydrazide to generate sulfonyl radicals.

- The sulfonyl radical attacks the 2-position of the indole intermediate, followed by elimination to yield the 2-sulfonylated indole product.

- The catalytic cycle regenerates iodine via oxidation of HI by H2O2.

Advantages

- Mild, green conditions using aqueous media.

- Short reaction time (10 min).

- High regioselectivity for C-2 sulfonylation.

- Applicability to various sulfonyl hydrazides including those bearing trifluoromethyl groups.

KI/H2O2-Mediated Radical Sulfonylation

Procedure Summary

- Indole (0.5 mmol) is reacted with 4-(trifluoromethyl)benzenesulfonyl hydrazide (1.0 mmol) in the presence of potassium iodide (KI, 1 equiv) and hydrogen peroxide (H2O2, 1 mL).

- The reaction proceeds rapidly, often completing within 5 minutes at room temperature or slightly elevated temperature.

- The product is isolated by extraction and chromatographic purification.

Mechanism

- KI and H2O2 generate iodine species that facilitate radical formation from sulfonyl hydrazides.

- Sulfonyl radicals add to the 2-position of indole.

- Radical coupling and elimination steps yield the sulfonylated indole.

Reaction Scope and Yields

- Electron-withdrawing substituents like trifluoromethyl on the aryl sulfonyl hydrazide are well tolerated.

- Yields for 2-sulfonylindoles generally range from 60% to 90%, depending on the substrate.

- Electron-donating groups on indole improve yields, but trifluoromethyl-substituted sulfonyl groups still give good results.

Representative Data Table (Adapted)

| Entry | Indole Substrate | Sulfonyl Source | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1H-indole | 4-(Trifluoromethyl)benzenesulfonyl hydrazide | 5 min | 75-85 | KI/H2O2, room temp |

| 2 | 5-methylindole | 4-(Trifluoromethyl)benzenesulfonyl hydrazide | 5 min | 80-89 | Electron-donating substituent |

| 3 | 1H-indole | 4-(Trifluoromethyl)benzenesulfonyl hydrazide | 10 min | 70-80 | Iodophor/H2O2, 60 °C |

Summary of Key Research Findings

| Aspect | Details |

|---|---|

| Reaction type | Radical-mediated 2-sulfonylation of indole |

| Catalysts/oxidants | Iodophor (povidone-iodine), KI, H2O2 |

| Sulfonyl source | 4-(Trifluoromethyl)benzenesulfonyl hydrazide |

| Reaction medium | Aqueous or mixed aqueous-organic solvents |

| Reaction time | 5–10 minutes |

| Temperature | Room temperature to 60 °C |

| Yields | Moderate to high (60–89%) |

| Mechanism | Radical sulfonyl radical addition via 2,3-diiodoindoline intermediate |

| Advantages | Mild, fast, green, operationally simple, broad substrate scope |

Chemical Reactions Analysis

Types of Reactions: 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the indole moiety.

Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 2-((4-(trifluoromethyl)phenyl)sulfonyl)-1H-indole, have shown significant anticancer properties. The indole scaffold is known for its ability to interact with various biological targets, making it a valuable structure in drug development. Research indicates that compounds with indole structures can inhibit cancer cell proliferation across multiple cancer types, including breast and lung cancers .

Case Study:

A study evaluated a series of 2,4-disubstituted furo[3,2-b]indole derivatives for their anticancer activity. One compound exhibited promising results with an IC50 value of 2.8 µM against MDA-MB-231 cells, indicating its potential as a therapeutic agent .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis. The selective targeting of bacterial membranes by indole derivatives has been highlighted as a novel approach to combat antibiotic resistance .

Data Table: Antimicrobial Activity of Indole Derivatives

| Compound | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 0.5 | |

| Indole derivative A | E. coli | 1.2 | |

| Indole derivative B | S. aureus | 0.8 |

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including electrochemical sulfonylation and iodophor-catalyzed reactions. These methods allow for the efficient introduction of the sulfonyl group into the indole structure under mild conditions .

Data Table: Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Electrochemical Sulfonylation | Sodium sulfinate, DMSO, 60°C | 88% | |

| Iodophor-catalyzed Reaction | H2O2 as oxidant, aqueous phase | 42% in 10 min |

Enzyme Inhibition

Recent studies have identified the compound as a potent inhibitor of urease enzymes, which are crucial in various biological processes and disease mechanisms . The ability to inhibit such enzymes suggests potential applications in treating conditions related to urease activity.

Case Study:

In vitro tests showed that the compound exhibited significant urease inhibition with IC50 values comparable to established inhibitors, highlighting its potential therapeutic applications in managing diseases associated with urease activity.

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Comparison

- Trifluoromethyl vs. Methylsulfonyl : The trifluoromethyl group in the target compound increases electron-withdrawing effects and steric bulk compared to methylsulfonyl in compounds like 5-chloro-2-(4-(methylsulfonyl)phenyl)-3-phenyl-1H-indole . This may enhance binding affinity to hydrophobic enzyme pockets.

Structural and Crystallographic Features

Table 3: Structural Data

- Hydrogen Bonding vs. π-Interactions : The target compound’s sulfonyl group may participate in hydrogen bonding, similar to , but its trifluoromethyl group could promote π-π stacking, as seen in . In contrast, 2-(4-fluorophenyl)-3-methyl-1H-indole forms N–H⋯π chains , highlighting how substituents dictate molecular packing.

Biological Activity

The compound 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indoles are known for their ability to interact with various biological targets, making them valuable in drug discovery. This article explores the biological activity of this specific compound, focusing on its anticancer, antiviral, and antibacterial properties.

Structure and Synthesis

The structure of this compound features a sulfonyl group attached to an indole ring, with a trifluoromethyl group enhancing its pharmacological properties. The synthesis typically involves the sulfonylation of indole derivatives, which can be achieved through various methods, including KI/H₂O₂-mediated reactions that yield high purity and efficiency .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Anticancer Activity

- Antiviral Activity

- Antibacterial Activity

Anticancer Activity

Indole derivatives have shown significant anticancer potential. For instance, studies indicate that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related indole derivative demonstrated an IC₅₀ value of 0.57 μM against tubulin polymerization and significant cytotoxicity against breast cancer cells (IC₅₀ = 102 nM) .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.102 | Tubulin inhibition |

| Compound B | HeLa | 0.0087 | G2/M phase arrest |

| Compound C | SKOV3 | 4.2 | Apoptosis induction |

Antiviral Activity

Research has identified indole derivatives as having antiviral properties against various viruses, including HIV and influenza. The antiviral mechanism often involves the interaction with viral proteins, inhibiting their function without significant cytotoxicity to host cells. For instance, a related compound exhibited an IC₅₀ value of 0.64 μM against viral infections in Vero cells .

Table 2: Antiviral Activity of Indole Derivatives

| Compound | Virus Type | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Compound D | HIV | >100 | Low cytotoxicity |

| Compound E | Influenza H1N1 | 0.0027 | High SI |

| Compound F | HSV-1 | 0.0022 | High SI |

Antibacterial Activity

Indole derivatives have also been explored for their antibacterial effects, particularly against Gram-positive bacteria such as MRSA. A study highlighted that certain indole derivatives could disrupt FtsZ polymerization, a critical process in bacterial cell division .

Table 3: Antibacterial Activity of Indole Derivatives

| Compound | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| CZ74 | MRSA | 2 |

| Compound G | VRE | 4 |

Case Studies

Several case studies illustrate the efficacy of indole derivatives in clinical settings:

- Anticancer Study : In vivo studies using xenograft models showed that a related indole compound significantly inhibited tumor growth by up to 75% without causing notable toxicity, suggesting a promising therapeutic index for further development .

- Antiviral Screening : A series of indole derivatives were screened for antiviral activity against influenza and HIV, with some compounds displaying low cytotoxicity while effectively reducing viral load in infected cells .

- Antibacterial Trials : The antibacterial potential of indole derivatives was validated through assays demonstrating their ability to inhibit bacterial growth at low concentrations, making them candidates for new antibiotic therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-indole?

- Methodological Answer : The synthesis typically involves sulfonylation of 1H-indole derivatives. A two-step approach is recommended:

Sulfonation : React 1H-indole with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Key parameters to optimize include reaction time, stoichiometry of sulfonyl chloride, and temperature to minimize byproducts like disubstituted indoles.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C-2 sulfonation vs. C-3). The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻).

- FT-IR : Sulfonyl S=O stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .

Q. How can researchers perform initial biological screening for this compound?

- Methodological Answer : Begin with in vitro assays targeting indole-related pathways:

Enzyme Inhibition : Screen against cyclooxygenase (COX-2) or kinases using fluorometric assays.

Cellular Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations.

Include positive controls (e.g., celecoxib for COX-2) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for sulfonated indoles?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations.

Selectivity Profiling : Use kinase/phosphatase panels to identify non-specific binding.

Metabolite Analysis : LC-MS to rule out degradation products interfering with assays .

Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize the crystallization of sulfonated indole derivatives for X-ray studies?

- Methodological Answer : Crystallization challenges stem from hydrophobic trifluoromethyl groups. Recommended steps:

Solvent Screening : Use mixed solvents (e.g., DMSO/water, acetone/hexane) to balance polarity.

Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours.

Crystal Mounting : Flash-cool crystals in liquid nitrogen with 20% glycerol as a cryoprotectant.

For structural refinement, employ SHELXL with anisotropic displacement parameters and H-atom constraints .

Q. How can structure-activity relationship (SAR) studies guide scaffold modification?

- Methodological Answer : Focus on substituent effects:

Sulfonyl Group : Replace with methylsulfonyl or tosyl groups to assess electron-withdrawing impacts.

Trifluoromethyl Position : Synthesize 3- or 4-CF₃ analogs to evaluate steric/electronic contributions.

Indole Modifications : Introduce halogens (Cl, Br) at C-5/C-6 to enhance lipophilicity.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Combine in silico tools:

ADMET Prediction : SwissADME for bioavailability, CYP450 inhibition, and blood-brain barrier penetration.

Solubility : COSMO-RS to estimate logP and aqueous solubility.

Metabolism : GLORYx for phase I/II metabolite identification.

Validate predictions with experimental logD₇.₄ (shake-flask method) and Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.